Milbemycin A3 Oxime

Anthelmintic Resistance Nematode Control Veterinary Parasitology

Milbemycin A3 oxime is the C-5 hydroxyimino macrocyclic lactone with potent dual antifungal activity: inhibits ABC transporter-mediated drug efflux (<1 µg/ml) and exerts intrinsic fungicidal action (>3.2 µg/ml). With MIC values below 8 mg/L against drug-resistant Mycobacteroides abscessus, this compound is a key tool for resistance reversal programs and NTM drug discovery. Note: Commercial formulations are typically an ~80:20 mixture of A4:A3 oxime; procurement of pure A3 oxime is essential for SAR and mechanistic studies where precise isomer composition impacts efficacy and target binding outcomes.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B12348609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
InChIKeyVDBGCWFGLMXRIK-JBEIMBMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime: Technical Specifications and Procurement Guide for the Macrocyclic Lactone (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one


The compound with the IUPAC name (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is chemically identified as Milbemycin A3 oxime [1]. It is a semi-synthetic derivative belonging to the milbemycin subfamily of macrocyclic lactones (MLs). The compound is characterized by a 16-membered macrocyclic lactone backbone and a C-5 (or C-21, depending on the numbering system) hydroxyimino group. It is a major active component of the commercial antiparasitic drug milbemycin oxime, typically formulated as an ~80:20 mixture with Milbemycin A4 oxime [2].

Why In-Class Substitution of Milbemycin A3 Oxime with Other Macrocyclic Lactones Fails: Critical Functional Differences at the C-5 Position


The macrocyclic lactone (ML) class exhibits profound variability in biological activity, physicochemical properties, and pharmacokinetic behavior based on subtle structural modifications. Specifically, substitution at the C-5 position—where milbemycin A3 oxime possesses a hydroxyimino (NOH) group instead of the hydroxyl (OH) group found in ivermectin and doramectin, or the methoxy (OCH₃) group in some natural avermectins—has been shown to alter anthelmintic potency by several orders of magnitude [1]. Furthermore, the presence of this oxime moiety and the absence of the C-13 disaccharide (characteristic of milbemycins) confer a distinct profile in terms of solubility, lipophilicity, and interaction with drug efflux transporters like P-glycoprotein [2]. Consequently, milbemycin A3 oxime cannot be interchanged with other MLs without profoundly impacting efficacy, tissue distribution, and safety margins, particularly in collateral sensitivity or resistance scenarios.

Milbemycin A3 Oxime: Quantitative Evidence Guide for Differential Procurement and Research Selection


Differential Anthelmintic Potency of C-5 Hydroxyimino (Oxime) vs. Hydroxyl Substitution

Substitution of the C-5 hydroxyl (OH) group with an oxo (=O) group abolishes anthelmintic activity. Replacement of the oxo with an oxime (NOH) group—as in milbemycin A3 oxime—partially restores activity but does not achieve the potency of the native hydroxyl-containing compounds like ivermectin or doramectin. [1] This results in a substantial potency differential.

Anthelmintic Resistance Nematode Control Veterinary Parasitology

Differential Intrinsic Antifungal Activity and Efflux Pump Inhibition in Candida Species

Milbemycin A3 oxime demonstrates dual activity against Candida species: it acts as an inhibitor of ABC transporter-mediated drug efflux and possesses intrinsic fungicidal activity [1]. This profile is distinct from its primary anthelmintic application and is not a shared characteristic of all macrocyclic lactones.

Antifungal Resistance Candida glabrata ABC Transporter Inhibition Drug Repurposing

Broad-Spectrum Antimycobacterial Activity with MIC < 8 mg/L Against Nontuberculous Mycobacteria

In a comparative screen of eight macrocyclic lactones against 80 strains of nontuberculous mycobacteria (NTM), milbemycin oxime emerged as the most active compound, displaying broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values lower than 8 mg/L [1]. This level of potency and breadth of activity is not uniform across the ML class.

Nontuberculous Mycobacteria Mycobacteroides abscessus Antibiotic Repurposing Drug Discovery

Differential Physicochemical Profile: High Lipophilicity as a Determinant of Tissue Distribution and Persistence

Milbemycins, including milbemycin A3 oxime, are characterized by exceptionally high lipophilicity, a physicochemical property that critically governs their pharmacokinetic behavior. This high lipophilicity results in extensive tissue distribution, long elimination half-lives, and distinct residue profiles compared to less lipophilic avermectins [1].

Pharmacokinetics Lipophilicity Tissue Residue Drug Disposition

Differential P-Glycoprotein (P-gp) Interaction and Blood-Brain Barrier Distribution Profile

The disposition of macrocyclic lactones is profoundly influenced by their interaction with the efflux transporter P-glycoprotein (P-gp). Milbemycins, as a class, generally exhibit lower affinity for P-gp compared to avermectins like ivermectin and eprinomectin, which translates into distinct differences in blood-brain barrier penetration and safety profiles in P-gp deficient animals [1].

P-glycoprotein Blood-Brain Barrier Neurotoxicity Drug Disposition

Established In Vivo Pharmacokinetics in Target Species Supporting Translational Research

The pharmacokinetic profile of milbemycin oxime has been well-characterized in dogs, a key veterinary target species. This established dataset provides a robust foundation for translational research, formulation development, and efficacy study design [1].

Pharmacokinetics Bioavailability Canine Model Formulation Development

Milbemycin A3 Oxime: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Lead Compound for Antifungal Drug Discovery Targeting ABC Transporter-Mediated Resistance

Milbemycin A3 oxime is an ideal lead compound for research programs aimed at overcoming antifungal drug resistance. As demonstrated, it exhibits dual activity against Candida species: potent inhibition of ABC transporter-mediated drug efflux (<1 μg/ml) and intrinsic fungicidal activity (>3.2 μg/ml) [1]. This dual mechanism offers a unique strategy for both reversing resistance and directly killing fungal pathogens, a profile not commonly found among existing antifungals. Its demonstrated in vivo efficacy in reducing tissue fungal burden in murine models further validates its potential for development.

Tool Compound for Investigating Structure-Activity Relationships (SAR) of C-5 Modified Macrocyclic Lactones

The C-5 hydroxyimino group of milbemycin A3 oxime is a key functional moiety that significantly modulates biological activity. Compared to the C-5 hydroxyl group in ivermectin (fully effective at 0.001 μg/ml) and the C-5 oxo group in inactive analogs, the oxime substitution represents an intermediate potency state [1]. This makes milbemycin A3 oxime an invaluable tool compound for SAR studies focused on understanding the electronic and steric requirements at the C-5 position for optimal target binding and biological activity. It is particularly useful for probing the binding pockets of glutamate-gated chloride channels and other ML targets.

Reference Standard for Lipophilicity-Driven Pharmacokinetic and Drug Disposition Studies

Given its class-characteristic high lipophilicity, milbemycin A3 oxime serves as an excellent reference compound for studying the relationship between molecular structure, physicochemical properties (log P), and in vivo drug disposition [1]. Its behavior—including extensive tissue distribution, long half-life, and differential P-gp interaction—provides a benchmark against which new, rationally designed ML derivatives can be compared [2]. This is crucial for research into long-acting formulations and for predicting the pharmacokinetic behavior of novel chemical entities within this pharmacologically important class.

Research Candidate for Novel Antimycobacterial Therapeutics Against NTM Infections

Milbemycin oxime has been identified as the most active macrocyclic lactone in a broad screen against nontuberculous mycobacteria (NTM), including the highly drug-resistant Mycobacteroides abscessus, with MIC values consistently below 8 mg/L [1]. This level of broad-spectrum activity, combined with its established veterinary safety profile, makes milbemycin A3 oxime a compelling candidate for repurposing and further medicinal chemistry optimization aimed at developing new treatments for NTM infections, a critical area of unmet medical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A3 Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.